

Spectral Analysis of 4-Chloro-2-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Chloro-2-methylaniline**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data

The spectral data presented below has been compiled from various authenticated sources to provide a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.99	d	1H	Ar-H
6.96	dd	1H	Ar-H
6.64	d	1H	Ar-H
3.73	s	2H	-NH ₂
2.10	s	3H	-CH ₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
142.8	Ar-C
130.1	Ar-C
128.0	Ar-C
122.9	Ar-C
121.7	Ar-C
115.9	Ar-C
17.0	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-Chloro-2-methylaniline** exhibits characteristic absorption bands corresponding to its aromatic amine structure.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3485, 3395	Strong	N-H Stretch (Amine)
3050-3000	Medium	C-H Stretch (Aromatic)
2920, 2850	Medium	C-H Stretch (Methyl)
1620	Strong	N-H Bend (Amine)
1580, 1490	Strong	C=C Stretch (Aromatic Ring)
810	Strong	C-H Bend (Aromatic, out-of-plane)
1050	Medium	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization mass spectrum of **4-Chloro-2-methylaniline** is presented below.^[1]

m/z	Relative Intensity (%)	Assignment
141	100	[M] ⁺ (Molecular Ion)
143	33	[M+2] ⁺ (Isotope Peak)
106	50	[M - Cl] ⁺
77	25	[C ₆ H ₅] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectral data described above. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-25 mg of **4-Chloro-2-methylaniline** into a clean, dry vial.
- Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Gently agitate the vial to ensure complete dissolution.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to a height of about 4-5 cm.
- Cap the NMR tube securely.

Data Acquisition:

- ^1H NMR: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.
- ^{13}C NMR: A proton-decoupled ^{13}C NMR experiment is typically used. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time are generally required compared to ^1H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- Place a small amount of solid **4-Chloro-2-methylaniline** in a clean vial.
- Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to dissolve the solid.
- Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition:

- Place the salt plate in the sample holder of the IR spectrometer.

- Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Perform a background scan with a clean, empty salt plate to subtract any atmospheric or solvent-related absorptions.

Mass Spectrometry (MS)

Sample Introduction:

- Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, GC can be used to separate the compound from any impurities before it enters the mass spectrometer.

Ionization:

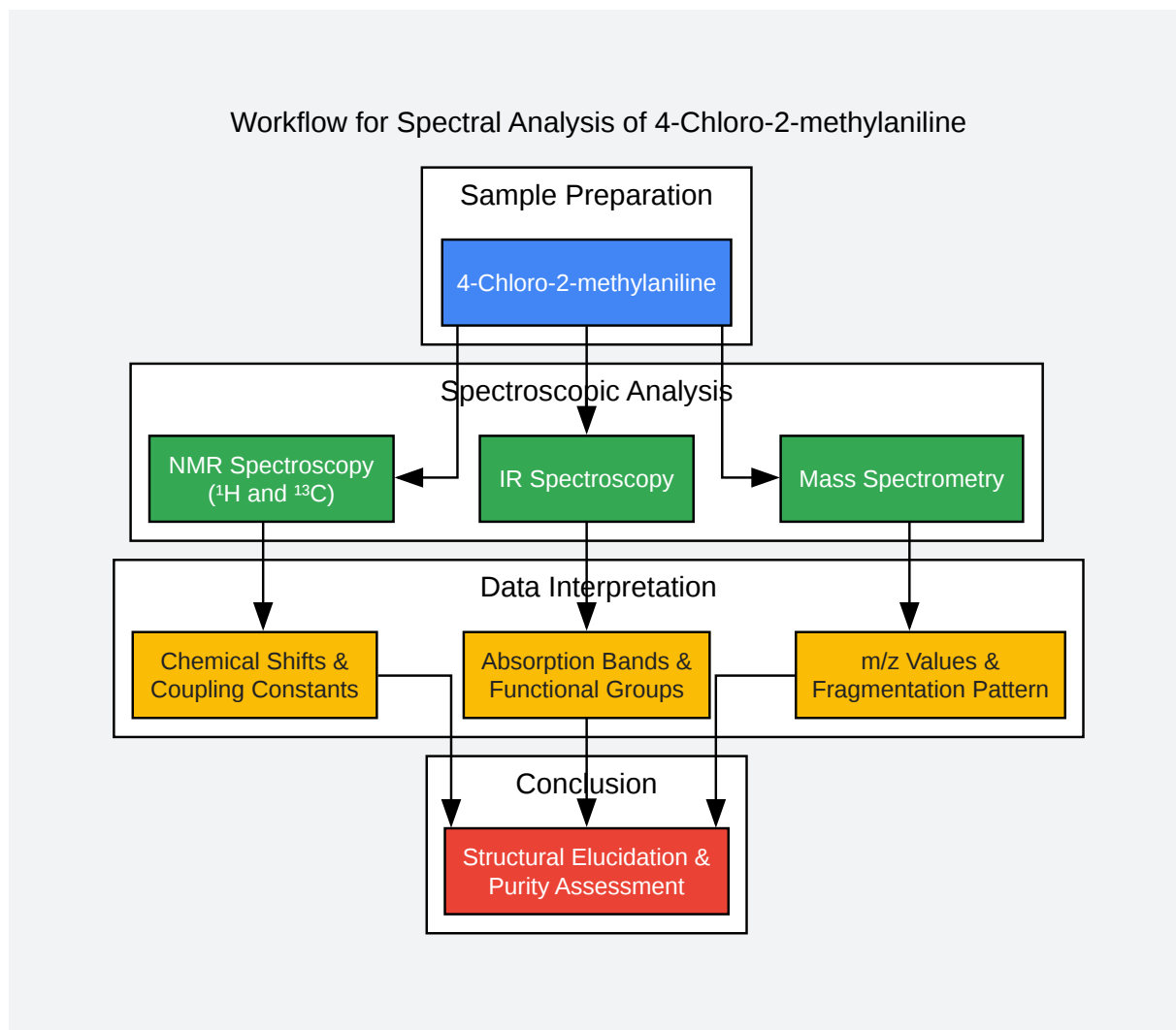
- Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. This is a common technique for obtaining detailed structural information from the fragmentation pattern.

Data Acquisition:

- The ionized fragments are accelerated into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **4-Chloro-2-methylaniline**.



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Caption: Workflow for the spectral analysis of **4-Chloro-2-methylaniline**.

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References

- 1. Benzenamine, 4-chloro-2-methyl- [webbook.nist.gov]
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